1,5-Diaminopentan-3-one
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Overview
Description
1,5-Diaminopentan-3-one is an organic compound with the molecular formula C5H12N2O It is a linear aliphatic diamine with a ketone functional group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diaminopentan-3-one can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with ammonia or an amine under appropriate conditions to introduce the amino groups. Another method involves the reduction of 1,5-dinitropentane, followed by the oxidation of the resulting diamine to introduce the ketone group at the third carbon position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,5-Diaminopentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
1,5-Diaminopentan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 1,5-diaminopentan-3-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Diaminopentane: Similar structure but lacks the ketone group.
1,4-Diaminobutane: Shorter carbon chain and lacks the ketone group.
1,6-Diaminohexane: Longer carbon chain and lacks the ketone group
Uniqueness
1,5-Diaminopentan-3-one is unique due to the presence of both amino groups and a ketone group in its structure. This combination allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .
Properties
CAS No. |
52043-62-6 |
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Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1,5-diaminopentan-3-one |
InChI |
InChI=1S/C5H12N2O/c6-3-1-5(8)2-4-7/h1-4,6-7H2 |
InChI Key |
KJGMCIWRNDQSCC-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)CCN |
Origin of Product |
United States |
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